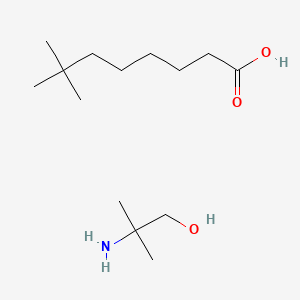
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is an organic compound with the molecular formula C14H31NO3. This compound is known for its unique structure, which combines an amino alcohol and a carboxylic acid. It has various applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropan-1-ol with 7,7-dimethyloctanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.
Aplicaciones Científicas De Investigación
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid exerts its effects involves interactions with specific molecular targets. The amino alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound shares the amino alcohol group but lacks the carboxylic acid group.
7,7-Dimethyloctanoic acid: This compound contains the carboxylic acid group but lacks the amino alcohol group.
Uniqueness
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is unique due to its combination of both an amino alcohol and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
125357-17-7 |
|---|---|
Fórmula molecular |
C14H31NO3 |
Peso molecular |
261.40 g/mol |
Nombre IUPAC |
2-amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO/c1-10(2,3)8-6-4-5-7-9(11)12;1-4(2,5)3-6/h4-8H2,1-3H3,(H,11,12);6H,3,5H2,1-2H3 |
Clave InChI |
ULPDSQRXNGHTHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCC(=O)O.CC(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


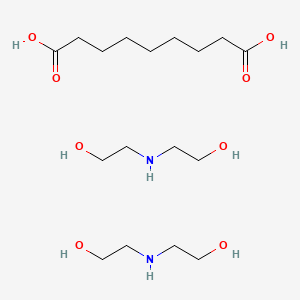
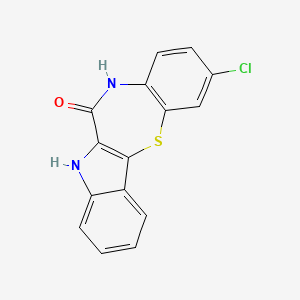
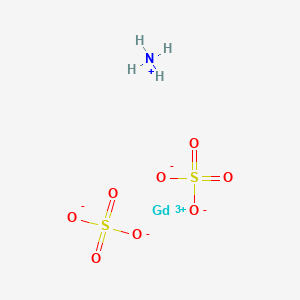

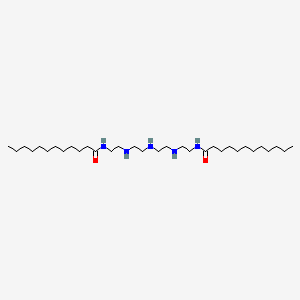
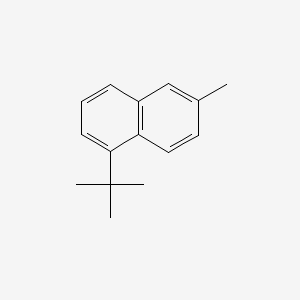

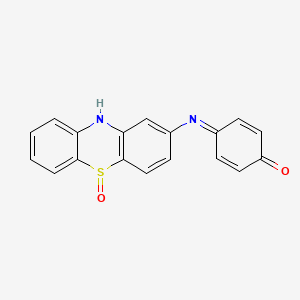
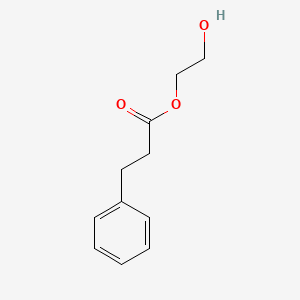
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)




